Des-Arg9-Bradykinin Acetate is a peptide derivative of bradykinin, specifically a nonapeptide that functions primarily as a selective agonist for the Bradykinin B1 receptor. This compound is notable for its role in various physiological processes, including inflammation and pain modulation. Its unique properties differentiate it from its parent compound, bradykinin, particularly in receptor selectivity and biological activity.
Des-Arg9-Bradykinin Acetate is synthesized from bradykinin through proteolytic cleavage, which removes the arginine residue at position 9. This modification alters its receptor binding characteristics and biological effects. The compound is commercially available from various suppliers, including MedChemExpress and Sigma-Aldrich, which provide it in high purity for research applications .
Des-Arg9-Bradykinin Acetate falls under the category of peptide hormones and is classified as a Bradykinin B1 receptor agonist. It is also recognized for its potential therapeutic applications in conditions involving inflammation and pain due to its selective action on the B1 receptor over the B2 receptor .
The synthesis of Des-Arg9-Bradykinin Acetate typically involves solid-phase peptide synthesis techniques or enzymatic cleavage from bradykinin. The following steps outline a common synthetic approach:
Technical details include using high-performance liquid chromatography (HPLC) to purify the synthesized product and confirm its identity via mass spectrometry .
Des-Arg9-Bradykinin Acetate has a molecular formula of C40H56N10O10S and a molecular weight of approximately 872. The structure consists of a chain of nine amino acids with specific stereochemistry that influences its biological activity.
Des-Arg9-Bradykinin Acetate engages in various biochemical interactions primarily through its binding to the Bradykinin B1 receptor. Upon binding, it activates intracellular signaling pathways, notably those involving phospholipase C and protein kinase C.
Technical details include:
The mechanism by which Des-Arg9-Bradykinin Acetate exerts its effects involves several steps:
Data indicate that the effective concentration (ED50) for inducing DNA synthesis is approximately 0.6 µM, demonstrating its potency as a mitogen in certain cell types .
Des-Arg9-Bradykinin Acetate is typically presented as a white to off-white powder. It is soluble in water and exhibits stability under proper storage conditions.
Key chemical properties include:
Relevant analyses often involve HPLC for purity assessment and mass spectrometry for structural verification .
Des-Arg9-Bradykinin Acetate has various scientific uses:
Solid-phase peptide synthesis (SPPS) is the primary method for producing [Des-Arg⁹]-Bradykinin acetate (chemical formula: C₄₆H₆₅N₁₁O₁₂, molecular weight: 964.07 g/mol). The synthesis begins with the sequential addition of protected amino acids to a resin-bound chain, following the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe. Fmoc (fluorenylmethyloxycarbonyl) chemistry is employed due to its orthogonality and compatibility with acid-labile side-chain protecting groups. Critical steps include:
Post-synthesis, the peptide-resin is cleaved using a trifluoroacetic acid (TFA)-based cocktail (95% TFA, 2.5% water, 2.5% triisopropylsilane), releasing the crude peptide while removing side-chain protectants. The acetate counterion is introduced during purification via ion-exchange chromatography, replacing TFA salts and enhancing peptide stability [1].
Table 1: SPPS Parameters for [Des-Arg⁹]-Bradykinin Acetate
Parameter | Specification |
---|---|
Resin Type | Rink Amide MBHA (0.7 mmol/g loading) |
Coupling Reagents | HBTU/DIPEA (3–5 eq amino acid excess) |
Deprotection Reagent | 20% Piperidine/DMF |
Cleavage Cocktail | TFA/H₂O/Triisopropylsilane (95:2.5:2.5) |
Final Purification | Reverse-phase HPLC > Ion-exchange chromatography |
[Des-Arg⁹]-Bradykinin is derived from native bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) via enzymatic removal of the C-terminal arginine residue. Carboxypeptidase B (CPB) serves as the primary enzyme for this modification due to its specificity for cleaving basic C-terminal residues (arginine/lysine). Key reaction conditions include:
This enzymatic step is crucial for converting bradykinin into its B₁-selective metabolite. Mass spectrometry (LC-MS/MS) confirms the identity of the product by detecting a mass shift from native bradykinin (m/z 1060.2) to [Des-Arg⁹]-Bradykinin (m/z 904.02) [7].
Acetylation stabilizes [Des-Arg⁹]-Bradykinin by forming a salt complex, improving solubility and shelf-life. Key approaches include:
Yield optimization focuses on:
Table 2: Analytical Characterization of [Des-Arg⁹]-Bradykinin Acetate
Property | Value |
---|---|
CAS Number (Acetate) | 23827-91-0 |
Molecular Weight | 964.07 g/mol |
Purity (HPLC) | >95% |
Solubility (Water) | 100 mg/mL (103.73 mM) |
Storage Stability | −80°C (6 months); −20°C (1 month) |
The C-terminal arginine deletion in [Des-Arg⁹]-Bradykinin fundamentally alters receptor binding kinetics, conferring selectivity for B₁ receptors (B₁R) over B₂ receptors. Key structural determinants include:
Synthetic pathway choices directly impact bioactivity:
Table 3: Structure-Activity Relationship of [Des-Arg⁹]-Bradykinin Analogues
Modification | Receptor Activity | Functional Outcome |
---|---|---|
None ([Des-Arg⁹]-Bradykinin) | B₁R agonist (EC₅₀: 0.6 μM) | DNA synthesis ↑; Protein Kinase C ↑ |
Leu⁸ substitution | B₁R antagonist (competitive) | Blocks des-Arg⁹-BK-induced mitogenesis |
Phe⁸ → CyclohexylAla⁸ | B₁R antagonist | Inhibits phospholipase C activation |
Pathophysiological studies confirm that the des-Arg⁹-BK/B₁R axis drives inflammation in diseases like COVID-19, where elevated plasma [Des-Arg⁹]-Bradykinin correlates with hepatic B₁R upregulation [7]. This underscores the therapeutic relevance of synthetically optimized peptides for targeting B₁R-specific pathways.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: